molecular formula C12H11FN2O2 B1484273 3-Ethyl-6-(3-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097956-32-4

3-Ethyl-6-(3-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484273
CAS No.: 2097956-32-4
M. Wt: 234.23 g/mol
InChI Key: CMRMDTSPLLBIAV-UHFFFAOYSA-N
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Description

3-Ethyl-6-(3-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

  • Synthesis and evaluation of substituted thienopyrimidines, including compounds structurally related to tetrahydropyrimidine diones, demonstrated antibacterial activities. This highlights the potential of such compounds in developing new antibacterial agents (R. More et al., 2013).

Antitubercular Activity

  • Dihydropyrimidines have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H(37)Rv, with some compounds showing significant potency. This suggests the application of tetrahydropyrimidine derivatives in treating tuberculosis (A. Trivedi et al., 2010).

Herbicidal Activities

  • Certain pyrimidine dione compounds have been synthesized and shown to exhibit good herbicidal activities, indicating their potential use in agricultural applications (Yang Huazheng, 2013).

Anticancer Potential

  • The Biginelli reaction has been utilized to synthesize dihydropyrimidinones/thiones with good potential for interacting with biological targets, including ecto-5’-nucleotidase, a consideration in anti-cancer drug designs. This underscores the relevance of tetrahydropyrimidine derivatives in cancer research (Itamar Gonçalves et al., 2018).

Nonlinear Optical Applications

  • Theoretical investigations on specific tetrahydropyrimidine derivatives have suggested their suitability for nonlinear optical applications due to significant first hyperpolarizability, indicating potential in materials science (E. S. Al-Abdullah et al., 2014).

Properties

IUPAC Name

3-ethyl-6-(3-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRMDTSPLLBIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-6-(3-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Ethyl-6-(3-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-Ethyl-6-(3-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Ethyl-6-(3-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Ethyl-6-(3-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Ethyl-6-(3-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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